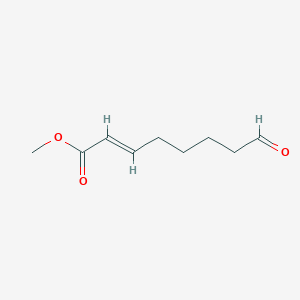
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol is a versatile compound with significant potential in the realm of carbohydrate-based drugs and therapies. This compound’s distinctive molecular composition allows it to serve as a valuable chiral building block for synthesizing complex carbohydrates and glycoconjugates, which exhibit an array of potential biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol typically involves the protection of hydroxyl groups in D-threitol. The process begins with the selective protection of the 1,3-hydroxyl groups using benzaldehyde to form a benzylidene acetal. Subsequently, the 4-hydroxyl group is protected using t-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: Nucleophilic substitution reactions can replace the silyl or benzylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group, while acidic conditions can cleave the benzylidene acetal.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or deprotected sugars.
Scientific Research Applications
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol exerts its effects is primarily through its role as a chiral building block. It interacts with various molecular targets, including enzymes and receptors, to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-erythritol
- 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-ribitol
- 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-xylitol
Uniqueness
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol is unique due to its specific stereochemistry and the protective groups it contains. These features make it particularly useful in the synthesis of complex carbohydrates and glycoconjugates, providing advantages in terms of stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H28O4Si |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)20-12-15-14(18)11-19-16(21-15)13-9-7-6-8-10-13/h6-10,14-16,18H,11-12H2,1-5H3 |
InChI Key |
MLJHARNKHUKYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(COC(O1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


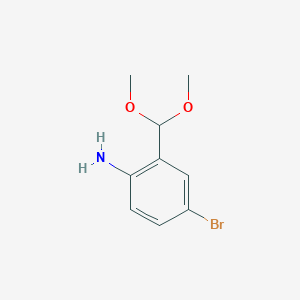


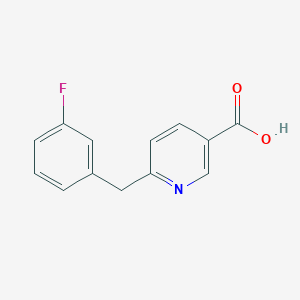
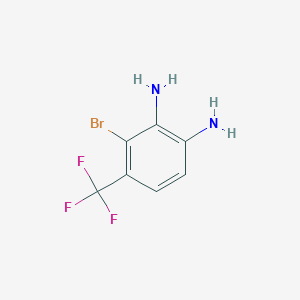
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)

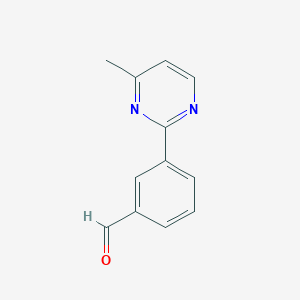


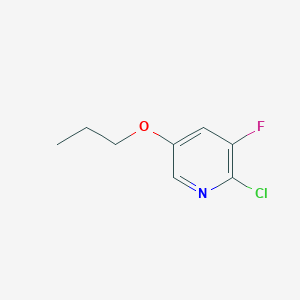
![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)
![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
